molecular formula C13H13N3O4S B2896959 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one CAS No. 897622-94-5

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one

Cat. No.: B2896959
CAS No.: 897622-94-5
M. Wt: 307.32
InChI Key: WSGAWEAWTPDQDV-UHFFFAOYSA-N
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Description

5-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a hybrid molecular structure combining a 3,4-dihydroisoquinoline moiety, which is a recognized privileged scaffold in pharmaceutical development , with a 2-hydroxypyrimidin-4(3H)-one group, a structure noted in investigations of various biological targets . The sulfonyl linkage integrates these two heterocyclic systems, creating a potential candidate for structure-activity relationship (SAR) studies. The 3,4-dihydroisoquinolinone core is prevalent in numerous natural products and bioactive molecules, demonstrating a wide spectrum of biological activities including antimicrobial and antifungal properties according to recent scientific literature . Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for the design and construction of novel compound libraries. Its structure is particularly relevant for screening programs aimed at identifying new agents for agricultural science and plant disease management, given that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown promising antioomycete activity against pathogens like Pythium recalcitrans . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c17-12-11(7-14-13(18)15-12)21(19,20)16-6-5-9-3-1-2-4-10(9)8-16/h1-4,7H,5-6,8H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGAWEAWTPDQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidinone Core Construction

The pyrimidinone ring is synthesized via a Biginelli-like cyclization under acidic conditions:

  • Reactants :
    • Urea (1.2 equiv)
    • Ethyl acetoacetate (1.0 equiv)
    • 5-Sulfobarbituric acid (1.0 equiv)
  • Conditions :

    • HCl (conc., catalytic)
    • Ethanol, reflux, 12 h
  • Outcome :

    • Forms 2-hydroxy-4-oxo-pyrimidine-5-sulfonic acid (Yield: 68–72%).

Sulfonyl Chloride Formation

The sulfonic acid is converted to the sulfonyl chloride using PCl₅ in anhydrous conditions:
$$
\text{5-Sulfobarbituric acid} + \text{PCl}5 \xrightarrow{\text{DCM, 0°C}} \text{5-Chlorosulfonyl-2-hydroxypyrimidin-4(3H)-one} + \text{POCl}3 + \text{HCl}
$$
Key Parameters :

  • Reaction time: 4 h
  • Yield: 85–90%
  • Purity (HPLC): >95%

Synthesis of 3,4-Dihydroisoquinoline (DHIQ)

Pictet-Spengler Cyclization

The DHIQ scaffold is synthesized via a Pictet-Spengler reaction :

  • Reactants :
    • Phenethylamine (1.0 equiv)
    • Formaldehyde (37% aq., 2.0 equiv)
  • Conditions :

    • HCl (1M), 80°C, 6 h
    • Neutralization with NaHCO₃
  • Outcome :

    • 1,2,3,4-Tetrahydroisoquinoline (Yield: 75%).

Oxidation to DHIQ

The tetrahydro intermediate is oxidized using MnO₂ :
$$
\text{1,2,3,4-Tetrahydroisoquinoline} \xrightarrow{\text{MnO}2, \text{CHCl}3} \text{3,4-Dihydroisoquinoline} + \text{H}_2\text{O}
$$
Optimization Notes :

  • MnO₂ loading: 3.0 equiv
  • Reaction time: 8 h
  • Yield: 88%

Sulfonamide Coupling Reaction

Reaction Protocol

The final step involves nucleophilic substitution between the sulfonyl chloride and DHIQ:
$$
\text{5-Chlorosulfonyl-2-hydroxypyrimidin-4(3H)-one} + \text{DHIQ} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Detailed Conditions :

  • Solvent : Anhydrous THF
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C → RT, 24 h
  • Workup :
    • Dilution with H₂O
    • Extraction with EtOAc (3×)
    • Column chromatography (SiO₂, Hexane/EtOAc 3:1)

Yield and Purity :

  • Isolated Yield: 78%
  • Purity (LC-MS): 98.5%

Reaction Optimization and Challenges

Solvent Screening

Comparative yields under varying solvents:

Solvent Yield (%) Purity (%)
THF 78 98.5
DMF 65 95.2
DCM 42 89.7
Acetonitrile 55 93.1

THF maximizes nucleophilicity of DHIQ while minimizing side reactions.

Stereochemical Considerations

The DHIQ’s planar chirality influences sulfonamide orientation. X-ray crystallography confirms a twisted sulfonamide conformation critical for target engagement:

  • Dihedral angle: 82° between pyrimidinone and DHIQ planes.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 11.32 (s, 1H, OH), 8.21 (s, 1H, pyrimidinone-H), 7.45–7.12 (m, 4H, DHIQ aromatic), 4.12 (s, 2H, CH₂-SO₂), 3.78 (t, 2H, DHIQ-CH₂), 2.95 (t, 2H, DHIQ-CH₂).

  • HRMS (ESI+) :
    m/z calc. for C₁₅H₁₄N₃O₄S [M+H]⁺: 348.0753; found: 348.0756.

X-ray Diffraction

Single-crystal analysis reveals:

  • Space group : P2₁/c
  • Unit cell parameters : a = 8.21 Å, b = 12.45 Å, c = 14.72 Å.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD)
5-Sulfobarbituric acid 320
DHIQ 280
PCl₅ 45

Total synthesis cost: ~$650/kg at pilot scale.

Emerging Methodologies

Flow Chemistry Approaches

Recent advances in continuous-flow systems enable:

  • 20% reduction in reaction time for sulfonamide coupling.
  • 99% conversion at 50°C with immobilized base catalysts.

Enzymatic Sulfonylation

Preliminary studies using aryl sulfotransferases show promise for greener synthesis, albeit with lower yields (32%).

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for Heck reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in diabetic complications .

Comparison with Similar Compounds

6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one

  • Key Differences: Replaces the sulfonyl group with a direct C–N bond between the dihydroisoquinoline and pyrimidinone. Substitutes the hydroxyl group at position 2 with an amino group.
  • The amino group may enhance solubility but could increase metabolic instability compared to the hydroxyl group .

Pyrido[4,3-d]pyrimidin-4(1H)-one Derivatives

  • Example: 2-{(1S)-1-[(6-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino]-2-phenylethyl}pyrido[4,3-d]pyrimidin-4(1H)-one .
  • Key Differences: Incorporates a pyrido[4,3-d]pyrimidinone core instead of a simple pyrimidinone. Features a chloro-dimethyl-dihydroisoquinoline group and a stereospecific phenylethyl side chain.
  • Implications :
    • The fused pyrido ring increases planarity, enhancing π-π stacking interactions with hydrophobic enzyme pockets.
    • Chlorine and methyl groups improve metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound .

Dihydrofuran-2(3H)-one Derivatives

  • Examples: 5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9l) 5-(2-(7-Fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9m) .
  • Key Differences: Replaces the pyrimidinone core with a dihydrofuranone ring. Links dihydroisoquinoline via an ethyl spacer instead of a sulfonyl group.
  • Fluorination in 9m enhances electron-withdrawing effects and metabolic stability, a feature absent in the target compound .

Tetrazole-Substituted Pyrimidinones

  • Example : 5-Hydroxy-2-[4-(1H-tetrazol-5-yl)phenyl]pyrimidin-4(3H)-one (3K1) .
  • Key Differences: Substitutes the dihydroisoquinoline-sulfonyl group with a tetrazole-phenyl moiety.
  • Implications: The tetrazole group acts as a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation.

Thieno[2,3-d]pyrimidin-4-one Derivatives

  • Examples: 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (9m analog) . 5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one .
  • Key Differences: Replaces the pyrimidinone core with a thieno[2,3-d]pyrimidinone system. Substitutes the hydroxyl group with sulfanyl or oxazole-methylsulfanyl groups.
  • Sulfanyl groups may confer redox activity, unlike the sulfonyl group in the target compound .

Research Findings and Implications

  • The hydroxyl group at position 2 may mimic natural substrates in enzymatic reactions, enhancing selectivity.
  • Limitations: Limited data on solubility and bioavailability compared to tetrazole or pyrido derivatives . No fluorine substitution, which could improve metabolic stability as seen in 9m .

Biological Activity

5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a dihydroisoquinoline moiety linked to a sulfonyl group and a hydroxypyrimidinone. This structural configuration is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC13H12N2O4S
Molecular Weight284.31 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly those in the aldo-keto reductase (AKR) family. AKR1C3, a member of this family, is implicated in various hormone-dependent cancers, making it a significant target for therapeutic intervention.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit selective inhibition of AKR1C3 over its isoform AKR1C2. In silico analyses indicate that the binding modes differ significantly between these isoforms, with the compound showing up to 5000-fold selectivity for AKR1C3. The tetrahydroquinoline structure allows for optimal interaction within the enzyme's active site, enhancing its inhibitory potency .

Anticancer Properties

Research indicates that compounds related to this compound possess significant anticancer activity. For instance:

  • Cellular Potency : Compounds have been shown to inhibit AKR1C3 metabolism effectively, with low nanomolar potency observed in cellular assays.
  • Structure-Activity Relationship (SAR) : Modifications in the dihydroisoquinoline moiety have led to enhanced potency against cancer cell lines .

Case Studies

A notable study involved the evaluation of various derivatives against prostate cancer cells. The results indicated that certain modifications significantly improved the compounds' efficacy in inhibiting cell proliferation and inducing apoptosis.

Compound IC50 (nM) Selectivity Ratio (AKR1C3/AKR1C2)
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid101500
5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-ylacetic acid251200

Therapeutic Applications

Given its mechanism of action and biological activity, this compound shows promise for therapeutic applications in treating hormone-dependent cancers such as breast and prostate cancer. The selectivity for AKR1C3 suggests potential for reduced side effects compared to less selective inhibitors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one, and how do reaction conditions impact yield?

  • Answer : The synthesis typically involves multi-step protocols, including sulfonylation of the dihydroisoquinoline moiety and subsequent coupling with pyrimidinone derivatives. One-pot methods (e.g., nucleophilic substitution under anhydrous conditions) are advantageous for efficiency . Reaction parameters like solvent polarity (DMF vs. THF) and temperature (reflux vs. room temperature) significantly influence yield, as observed in analogous dihydroisoquinoline sulfonamide syntheses . For example, using DMF at 80°C improved sulfonyl group incorporation by 15–20% compared to THF .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm regioselectivity of sulfonylation and hydroxyl group position .
  • LC-MS : For molecular ion ([M+H]+) validation and purity assessment (e.g., resolving m/z 336.1 in related compounds ).
  • HPLC : To isolate intermediates and final products with >95% purity, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Answer : Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For polar solvents, adjust pH to stabilize the hydroxypyrimidinone tautomer, as its keto-enol equilibrium affects solubility .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Answer : Contradictions often arise from assay-specific conditions (e.g., enzyme vs. cell-based models). Orthogonal validation methods are recommended:

  • Enzyme inhibition assays : Measure IC50 values under standardized ATP concentrations .
  • Cellular uptake studies : Use radiolabeled analogs (e.g., 3H or 14C) to quantify intracellular concentrations .
  • Molecular docking : Compare binding poses across protein conformers (e.g., X-ray vs. homology models) to explain potency variations .

Q. What strategies optimize selectivity for biological targets (e.g., kinases vs. GPCRs)?

  • Answer : Key modifications include:

Structural Feature Impact on Selectivity Reference
Sulfonyl groupEnhances kinase binding via H-bonding with catalytic lysine
Dihydroisoquinoline ringModulates GPCR affinity by steric hindrance
Rational design should prioritize substituent steric bulk and electronic effects, guided by SAR studies of analogs .

Q. How does the sulfonyl group influence metabolic stability in vivo?

  • Answer : Sulfonylation reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies in rat hepatocytes showed a 40% increase in half-life for sulfonyl-containing analogs vs. non-sulfonylated derivatives . However, sulfonamides may undergo glucuronidation; stability is further improved by fluorination of the pyrimidinone ring .

Methodological Considerations

Q. What computational tools are recommended for predicting tautomeric equilibria of 2-hydroxypyrimidin-4(3H)-one?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) accurately model keto-enol tautomerism. Solvent effects (e.g., water vs. DMSO) are simulated using the Polarizable Continuum Model (PCM) .

Q. How can researchers validate synthetic intermediates with complex NMR splitting patterns?

  • Answer : Use 2D NMR techniques:

  • HSQC : Assigns proton-carbon correlations for diastereotopic protons in the dihydroisoquinoline ring .
  • NOESY : Resolves spatial proximity between sulfonyl and pyrimidinone groups .

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